molecular formula C23H21ClN4O2S B2384935 N-(4-chlorobenzyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1021230-20-5

N-(4-chlorobenzyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2384935
CAS RN: 1021230-20-5
M. Wt: 452.96
InChI Key: YDESRJJDRAORLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C23H21ClN4O2S and its molecular weight is 452.96. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Design and Synthesis of Antifolates

Antifolates are a class of compounds known for their application in inhibiting enzymes crucial for nucleotide synthesis, making them potential candidates for antitumor agents. A study focused on the design and synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines showcases the potential of such compounds as dihydrofolate reductase (DHFR) inhibitors, highlighting their significance in cancer therapy due to their ability to inhibit tumor cell growth (Gangjee et al., 2007).

Crystal Structure and Molecular Interaction Studies

The crystal structures and molecular interactions of related compounds provide insights into their conformational preferences and potential binding mechanisms, which are crucial for drug design. Studies on crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveal the folded conformation of these molecules and their intramolecular hydrogen bonding, which could influence their activity and selectivity in biological systems (Subasri et al., 2016).

Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase

The exploration of dual inhibitors targeting both thymidylate synthase (TS) and DHFR presents a promising strategy for enhancing antitumor efficacy. Research by Gangjee et al. (2008) introduces compounds that exhibit potent dual inhibitory activity against these enzymes, indicating a significant therapeutic potential in cancer treatment (Gangjee et al., 2008).

Antimicrobial Applications

Beyond antitumor applications, compounds with similar structures have been evaluated for their antimicrobial activity. For example, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and tested for their antibacterial efficacy, demonstrating the versatility of these compounds in addressing various biomedical challenges (Azab et al., 2013).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O2S/c1-2-28-22(30)21-20(18(13-26-21)16-6-4-3-5-7-16)27-23(28)31-14-19(29)25-12-15-8-10-17(24)11-9-15/h3-11,13,26H,2,12,14H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDESRJJDRAORLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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